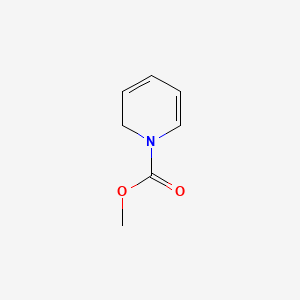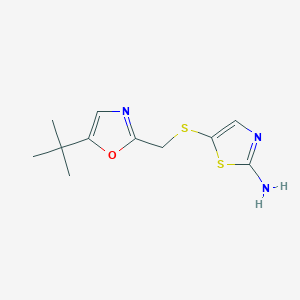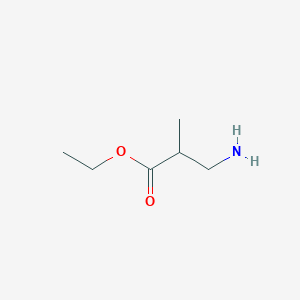![molecular formula C11H13N3O3 B1599817 tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate CAS No. 1027159-01-8](/img/structure/B1599817.png)
tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
Vue d'ensemble
Description
The compound “tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
Imidazopyridines can be synthesized using various methods. One of the methods involves the cyclization to the imidazo[4,5-b]pyridine ring system by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . Another approach involves a photocatalytic method for C(sp2)−C(sp2) cross-coupling reaction via a photo redox mechanism .Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity . The structure of a similar compound, 2-tert-butyl-1H-imidazo[4,5-b]pyridine, has been determined to be orthorhombic with specific dimensions .Chemical Reactions Analysis
Imidazopyridines have been found to exhibit various chemical reactions. For instance, they have been used as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Applications De Recherche Scientifique
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
One specific application of these derivatives is as inhibitors of c-MET kinases, which may be useful for stopping carcinogenesis . Another application is found in a compound with an imidazopyridine core that has shown good IC50 at a μM concentration against various cell lines .
-
GABA A receptor positive allosteric modulators : The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators .
-
Proton pump inhibitors : Some imidazopyridine derivatives have been found to act as proton pump inhibitors .
-
Aromatase inhibitors : Certain compounds within this group have been developed as aromatase inhibitors .
-
Nonsteroidal anti-inflammatory drugs (NSAIDs) : NSAIDs were also found in this chemical group .
-
Inhibitors of carbohydrate metabolism enzymes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of enzymes involved in carbohydrate metabolism .
-
Antibacterial, antifungal, and antiviral agents : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antifungal, and antiviral activities .
-
GABA A receptor positive allosteric modulators : The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They were first discovered for their bioactivity as GABA A receptor positive allosteric modulators .
-
Proton pump inhibitors : Some imidazopyridine derivatives have been found to act as proton pump inhibitors .
-
Aromatase inhibitors : Certain compounds within this group have been developed as aromatase inhibitors .
-
Nonsteroidal anti-inflammatory drugs (NSAIDs) : NSAIDs were also found in this chemical group .
-
Inhibitors of carbohydrate metabolism enzymes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of enzymes involved in carbohydrate metabolism .
-
Antibacterial, antifungal, and antiviral agents : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antifungal, and antiviral activities .
Orientations Futures
Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . They continue to be the subject of extensive research, with new preparative methods for their synthesis being described in recent years . The discovery of their bioactivity as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs has divulged their medicinal potential .
Propriétés
IUPAC Name |
tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(13-9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYQMHHTPPHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433812 | |
| Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate | |
CAS RN |
1027159-01-8 | |
| Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)





